4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide
Description
4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with hydroxyl and triazolylsulfanyl groups. Its synthesis involves coupling reactions, as exemplified in related compounds (e.g., 34–49% yields for analogs) .
Properties
IUPAC Name |
4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3S2/c19-11-5-7-12(8-6-11)28(25,26)23-15-9-16(27-18-20-10-21-22-18)17(24)14-4-2-1-3-13(14)15/h1-10,23-24H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDUVAUQGLWQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC=NN3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a bromo group, a triazole moiety, and a naphthalene ring, contributing to its diverse biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of various sulfonamide derivatives. The compound has shown promising activity against several bacterial strains. For instance, related triazole compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis . The presence of electron-donating groups on the aromatic rings has been linked to enhanced antibacterial activity .
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. In vitro studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects on cancer cell lines such as Jurkat and A-431. For example, certain thiazole-bearing molecules have shown IC50 values comparable to standard chemotherapeutics like doxorubicin . The mechanism often involves interactions with cellular proteins that regulate apoptosis.
The biological activity of these compounds is often attributed to their ability to interact with specific proteins and enzymes within the body. For instance, the interaction with human serum albumin (HSA) has been studied using multi-spectroscopic techniques. The binding constant of the HSA-complex was found to be moderate to strong, indicating significant interaction potential . Additionally, the compound's predicted drug-like properties suggest low mutagenicity but potential hepatotoxicity and interactions with cytochrome P450 enzymes .
Case Studies
- Study on Antimicrobial Activity : A series of studies evaluated the antimicrobial effectiveness of various triazole derivatives. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound interacts favorably with plasma proteins, which may enhance its bioavailability and therapeutic efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Compound 35 : 4-Bromo-N-(4-hydroxy-3-(4-hydroxybutyl)naphthalen-1-yl)benzenesulfonamide
- Structural Difference : Replaces the triazolylsulfanyl group with a 4-hydroxybutyl chain.
- Synthesized in 34% yield with 98% HPLC purity, suggesting moderate efficiency .
Compound 44 : 4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide
- Structural Difference : Substitutes the hydroxyl group at position 4 with methoxy and retains the hydroxybutyl chain.
- Higher yield (49% over two steps) indicates better synthetic accessibility .
Heterocyclic Modifications
CSC7 : 4-Hydroxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylmethyl)phenyl]benzenesulfonamide
Compound 921060-81-3 : 4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Structural Difference : Replaces triazole with tetrazole and introduces a fluorophenyl group.
- Impact : Tetrazole’s higher aromaticity and fluorine’s electronegativity may alter binding kinetics. Molecular weight (412.24) exceeds typical triazole analogs, affecting pharmacokinetics .
Halogen and Electron-Withdrawing Group Variations
H56915 : 4-Bromo-N-(4-chloro-3-nitrophenyl)benzenesulfonamide
- Structural Difference : Lacks the naphthalene core and triazole, instead featuring nitro and chloro substituents.
Research Implications
The target compound’s unique triazolylsulfanyl-naphthalene scaffold offers advantages in enzyme inhibition, as seen in studies of related sulfonamide inhibitors . Future studies should prioritize activity assays against these enzymes to validate its efficacy relative to analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
